Mesoporphyrin IX dihydrochloride
Overview
Description
Mesoporphyrin IX dihydrochloride is a natural product and specialty chemical which displays antimicrobial properties . It exhibits photosensitizer properties and is used as a reactant in constructing efficient dye-sensitized solar cells . It is structurally similar to protoporphyrin IX, but is chemically more stable due to the lack of the highly chemically reactive vinyl groups .
The synthetic form of this compound is also known as 7,12-Diethyl-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropionic acid dihydrochloride .
Molecular Structure Analysis
The molecular formula of Mesoporphyrin IX dihydrochloride is C34H38N4O4 · 2HCl . Its average molecular weight is 639.612 Da and its monoisotopic mass is 638.242676 Da .Chemical Reactions Analysis
Mesoporphyrin IX dihydrochloride is used as a reactant in constructing efficient dye-sensitized solar cells . It has been shown to interact with other substances in the presence of light, leading to the formation of reactive oxygen species .Physical And Chemical Properties Analysis
Mesoporphyrin IX dihydrochloride is chemically more stable than protoporphyrin IX due to the lack of the highly chemically reactive vinyl groups . It is used as a reactant in constructing efficient dye-sensitized solar cells .Scientific Research Applications
1. Synthesis for Drug Metabolism and Disposition Studies
Mesoporphyrin IX dihydrochloride (MPCl2) plays a role in the synthesis of drug metabolism and disposition studies. In one study, [119mSn]-MPCl2, a form of MPCl2, was prepared for use in such studies. This form was synthesized with a high radiochemical yield and purity, showcasing MPCl2's importance in drug research and development (Denissen, 1990).
2. Inhibition of Heme Synthesis
MPCl2 has been used to study the inhibition of heme synthesis. For example, N-Methyl mesoporphyrin IX, a derivative of MPCl2, increased delta-aminolevulinic acid synthase activity and inhibited heme synthesis in Euglena gracilis, a microorganism. This demonstrates MPCl2’s role in understanding biochemical pathways in various organisms (Beale & Foley, 1982).
3. Interaction with Cellular Membranes
MPCl2's interaction with cellular membranes is a key area of study. Its binding ability and location in liposomes, which are simple models of cellular membranes, have been extensively researched. This research helps understand the action of porphyrins in cellular environments, particularly how they generate reactive oxygen species (ROS) (Veres et al., 2012).
4. Cytotoxic Effects in Cancer Research
Studies have also focused on the cytotoxic effects of MPCl2 when combined with light, particularly against leukemia cells. This research has implications for understanding and potentially treating certain types of cancer (Kessel & Kohn, 1980).
5. Fluorescence Spectroscopy in Protein Studies
MPCl2 has been utilized in high-resolution fluorescence spectroscopy to study proteins, such as cytochrome c peroxidase. The use of MPCl2 in such studies aids in understanding protein structures and their interactions (Vanderkooi et al., 1994).
6. Binding and Stabilization of DNA Structures
MPCl2's derivative, N-methyl mesoporphyrin IX, has been shown to selectively bind and stabilize certain DNA structures, particularly G-quadruplexes. This research is significant in understanding genomic stability and the roles of these DNA structures in various biological processes (Nicoludis et al., 2012).
Scientific Research Applications of Mesoporphyrin IX Dihydrochloride
1. Synthesis for Drug Metabolism and Disposition Studies
Mesoporphyrin IX dihydrochloride (MPCl2) plays a role in the synthesis of drug metabolism and disposition studies. In one study, [119mSn]-MPCl2, a form of MPCl2, was prepared for use in such studies. This form was synthesized with a high radiochemical yield and purity, showcasing MPCl2's importance in drug research and development (Denissen, 1990).
2. Inhibition of Heme Synthesis
MPCl2 has been used to study the inhibition of heme synthesis. For example, N-Methyl mesoporphyrin IX, a derivative of MPCl2, increased delta-aminolevulinic acid synthase activity and inhibited heme synthesis in Euglena gracilis, a microorganism. This demonstrates MPCl2’s role in understanding biochemical pathways in various organisms (Beale & Foley, 1982).
3. Interaction with Cellular Membranes
MPCl2's interaction with cellular membranes is a key area of study. Its binding ability and location in liposomes, which are simple models of cellular membranes, have been extensively researched. This research helps understand the action of porphyrins in cellular environments, particularly how they generate reactive oxygen species (ROS) (Veres et al., 2012).
4. Cytotoxic Effects in Cancer Research
Studies have also focused on the cytotoxic effects of MPCl2 when combined with light, particularly against leukemia cells. This research has implications for understanding and potentially treating certain types of cancer (Kessel & Kohn, 1980).
5. Fluorescence Spectroscopy in Protein Studies
MPCl2 has been utilized in high-resolution fluorescence spectroscopy to study proteins, such as cytochrome c peroxidase. The use of MPCl2 in such studies aids in understanding protein structures and their interactions (Vanderkooi et al., 1994).
properties
IUPAC Name |
3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N4O4.2ClH/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;/h13-16,35-36H,7-12H2,1-6H3,(H,39,40)(H,41,42);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIUEEROGVTICN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C)CC)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40Cl2N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
493-90-3 (Parent) | |
Record name | 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethyl-3,8,13,17-tetramethyl-, hydrochloride (1:2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068938727 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
639.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mesoporphyrin IX dihydrochloride | |
CAS RN |
68938-72-7 | |
Record name | 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethyl-3,8,13,17-tetramethyl-, hydrochloride (1:2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068938727 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethyl-3,8,13,17-tetramethyl-, hydrochloride (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 7,12-diethyl-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropionic acid dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.472 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.